7-bromo-2-(difluoromethyl)-2H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-bromo-2-(difluoromethyl)-2H-indazole is a chemical compound that belongs to the class of indazole derivatives. Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The presence of bromine and difluoromethyl groups in the structure of this compound makes it a compound of interest for various chemical and pharmaceutical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2-(difluoromethyl)-2H-indazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the bromination of 2-(difluoromethyl)-2H-indazole using bromine or a brominating agent in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a controlled temperature to ensure regioselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
7-bromo-2-(difluoromethyl)-2H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized indazoles .
Wissenschaftliche Forschungsanwendungen
7-bromo-2-(difluoromethyl)-2H-indazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Research: It serves as a precursor for the synthesis of more complex molecules in organic chemistry.
Wirkmechanismus
The mechanism of action of 7-bromo-2-(difluoromethyl)-2H-indazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The presence of the bromine and difluoromethyl groups can influence its binding affinity and selectivity towards these targets. The exact pathways involved would depend on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-bromo-2-(trifluoromethyl)indole
- 7-bromo-2-(difluoromethyl)quinoline
- 7-bromo-2-(difluoromethyl)quinoxaline
Uniqueness
7-bromo-2-(difluoromethyl)-2H-indazole is unique due to the presence of both bromine and difluoromethyl groups on the indazole ring. This combination of substituents can impart distinct chemical and biological properties compared to other similar compounds. For example, the difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it a valuable scaffold for drug development .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-2-(difluoromethyl)-2H-indazole involves the reaction of 2-(difluoromethyl)phenylhydrazine with 1-bromo-2-nitrobenzene followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then cyclized to form the indazole ring system.", "Starting Materials": [ "2-(difluoromethyl)phenylhydrazine", "1-bromo-2-nitrobenzene", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Acetic acid", "Ethanol" ], "Reaction": [ "Step 1: 2-(difluoromethyl)phenylhydrazine is reacted with 1-bromo-2-nitrobenzene in the presence of sodium hydroxide and acetic acid to form 7-bromo-2-(difluoromethyl)-1-nitro-2H-indazole.", "Step 2: The nitro compound is reduced to the corresponding amine using sodium borohydride in ethanol.", "Step 3: The amine is cyclized to form 7-bromo-2-(difluoromethyl)-2H-indazole in the presence of hydrochloric acid." ] } | |
CAS-Nummer |
2680538-76-3 |
Molekularformel |
C8H5BrF2N2 |
Molekulargewicht |
247.04 g/mol |
IUPAC-Name |
7-bromo-2-(difluoromethyl)indazole |
InChI |
InChI=1S/C8H5BrF2N2/c9-6-3-1-2-5-4-13(8(10)11)12-7(5)6/h1-4,8H |
InChI-Schlüssel |
GUUFZJQTOIYVGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CN(N=C2C(=C1)Br)C(F)F |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.